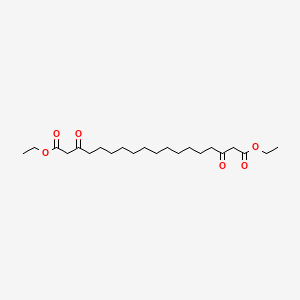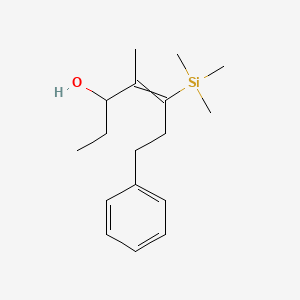![molecular formula C13H19NO B14234231 N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine CAS No. 412945-67-6](/img/structure/B14234231.png)
N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C11H17NO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,4,6-triethylphenyl group through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine typically involves the reaction of 2,4,6-triethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,4,6-triethylbenzaldehyde+hydroxylamine hydrochloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a chemical intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine
- N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine
Uniqueness
N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine is unique due to the presence of ethyl groups at the 2, 4, and 6 positions of the phenyl ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. Compared to its trimethyl-substituted counterparts, the triethyl derivative may exhibit different solubility, stability, and biological activity profiles.
Propiedades
Número CAS |
412945-67-6 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO/c1-4-10-7-11(5-2)13(9-14-15)12(6-3)8-10/h7-9,15H,4-6H2,1-3H3 |
Clave InChI |
XSLSCQLWGJXEKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)CC)C=NO)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


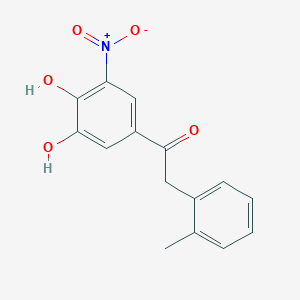
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
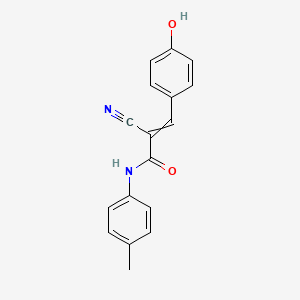
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
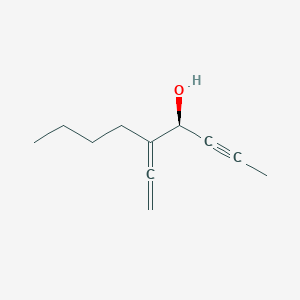
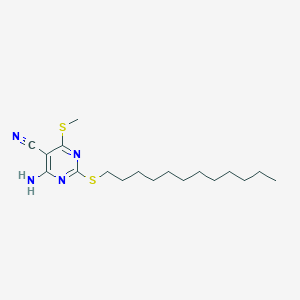

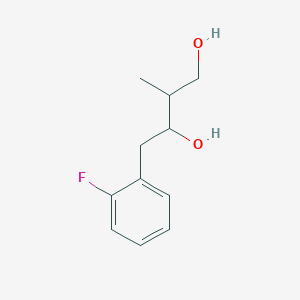
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)

